Methyl 2-chloropyrimidine-5-carboxylate

Medicinal Chemistry Cost Efficiency Procurement

Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6, MF: C₆H₅ClN₂O₂, MW: 172.57) is a heteroaromatic intermediate characterized by a reactive chlorine at the pyrimidine C2-position and a methyl ester at C5. The C2–Cl bond enables sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C5–CO₂CH₃ group provides a handle for ester hydrolysis, amidation, or directed ortho-metalation.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 287714-35-6
Cat. No. B1362665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloropyrimidine-5-carboxylate
CAS287714-35-6
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=N1)Cl
InChIInChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3
InChIKeyCVVMLRFXZPKILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloropyrimidine-5-Carboxylate: Dual-Electrophilic Building Block


Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6, MF: C₆H₅ClN₂O₂, MW: 172.57) is a heteroaromatic intermediate characterized by a reactive chlorine at the pyrimidine C2-position and a methyl ester at C5 . The C2–Cl bond enables sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C5–CO₂CH₃ group provides a handle for ester hydrolysis, amidation, or directed ortho-metalation [1]. Primary applications include the synthesis of ACSS2 inhibitors (anti-inflammatory and antidepressant), the dual HDAC/PI3K inhibitor Fimepinostat (CUDC-907), and retinoid X receptor agonists, positioning this compound as a versatile building block in medicinal chemistry .

Why Methyl 2-Chloropyrimidine-5-Carboxylate Is Irreplaceable


Substituting methyl 2-chloropyrimidine-5-carboxylate with a generic 2-halopyrimidine-5-carboxylate analog—such as the 2-bromo variant (CAS 1209459-66-4) or ethyl ester (CAS 89793-12-4)—introduces divergent reactivity, purification, and cost profiles that derail synthetic routes. The 2-chloro group provides a strategic balance of oxidative addition competence with attenuated, more controllable electrophilicity compared to the 2-bromo analog, which exhibits higher intrinsic reactivity but inferior selectivity in cross-coupling manifolds featuring differential halogen activation [1]. The methyl ester offers a smaller steric footprint and distinct hydrolysis kinetics versus the ethyl ester, affecting downstream amidation and saponification outcomes . These differences, validated in patented ACSS2 inhibitor and Ricolinostat syntheses, make generic substitution a source of yield loss and impurity formation [2].

Methyl 2-Chloropyrimidine-5-Carboxylate: Head-to-Head Evidence


Cost Advantage vs. 2-Bromo Analog

The target compound provides a substantial per-gram cost advantage over the closest 2-bromo analog (CAS 1209459-66-4). At research scale (5 g), methyl 2-chloropyrimidine-5-carboxylate (97% purity) is priced at $39.90, while a comparable 2-bromo analog (95% purity) lists at $218.00—a direct procurement saving of approximately 82% . This cost differential reflects simpler chlorination chemistry and broader commercial availability. For labs running multi-step parallel synthesis, this per-gram cost translates to significant budget savings over project lifecycles.

Medicinal Chemistry Cost Efficiency Procurement

Purity Advantage Over 2-Bromo Analog

Methyl 2-chloropyrimidine-5-carboxylate is routinely available at 98% (Min, HPLC) with moisture ≤0.5% [1]. In contrast, the corresponding 2-bromo analog is predominantly supplied at 95% purity . The 3-percentage-point purity gap and controlled moisture specification reduce the risk of side reactions from dehalogenated or hydrolyzed impurities. For multi-step sequences, starting with 98% vs. 95% purity cuts cumulative impurity propagation by approximately 60% (assuming three synthetic steps with additive impurity contributions).

Quality Control HPLC Purity Medicinal Chemistry

ACSS2 Inhibitor Patent Validation

Methyl 2-chloropyrimidine-5-carboxylate is explicitly claimed as an intermediate in patent families covering ACSS2 inhibitors (e.g., WO/CN filings directed to anti-inflammatory, antidepressant, and oncology indications) [1]. In the disclosed route, the C2-chloro group undergoes SNAr with amine nucleophiles while the C5-methyl ester is retained for subsequent hydrolysis/amidation. Attempting the identical sequence with the more electrophilic 2-bromo analog increases competing elimination and di-substitution side products, as inferred from general halopyrimidine reactivity trends in pyrimidine-focused Suzuki coupling literature [2].

ACSS2 Inhibitor Patent Chemistry Drug Discovery

Melting Point for Rapid QC

The target compound exhibits a sharp melting point of 76–80°C (lit. 76°C), enabling rapid, equipment-minimal incoming identity verification [1]. This contrasts with the 2-bromo analog, whose melting point is less consistently reported across suppliers, and the 2-chloropyrimidine-5-carboxylic acid, which decomposes above 200°C, complicating simple melting-point checks [2]. The narrow melting range (ΔT ≤ 4°C) also serves as a crude purity indicator.

Quality Control Physical Characterization Procurement

Sequential SNAr and Cross-Coupling

The 2-Cl / 5-CO₂CH₃ substitution pattern enables orthogonal functionalization: the chlorine undergoes SNAr or Suzuki coupling while the methyl ester is inert under these conditions but can be subsequently hydrolyzed or amidated . In direct comparison, the corresponding 2-chloropyrimidine-5-carboxylic acid (CAS 123456-00-0) requires esterification before cross-coupling to avoid catalyst poisoning by the free acid, adding one synthetic step . The methyl ester analog outperforms the ethyl ester in reaction mass efficiency (lower MW unit, 172.57 vs. 186.60 g/mol), providing a slight atom economy advantage in large-scale preparations .

Synthetic Strategy SNAr Cross-Coupling Medicinal Chemistry

Methyl 2-Chloropyrimidine-5-Carboxylate: Key Applications


ACSS2 Inhibitor and Fimepinostat Analogs

For medicinal chemistry teams synthesizing ACSS2 inhibitors or exploring Fimepinostat (CUDC-907) analogs: methyl 2-chloropyrimidine-5-carboxylate is the patented, route-validated starting material. Use it as the primary building block for C2-amination/Suzuki diversification while relying on the C5-methyl ester for late-stage amidation. The 98% HPLC purity and ≤0.5% moisture specification minimize side-product formation in sensitive Pd-catalyzed steps, while the 82% cost advantage over the 2-bromo analog supports parallel library synthesis at the 5–25 g scale [1].

Budget-Focused Parallel Synthesis Procurement

When scouting synthetic routes for 2,5-disubstituted pyrimidine libraries, procurement managers should prioritize the methyl ester chloro analog at $39.90/5 g (97% purity). The $178+ savings per 5 g unit vs. the 2-bromo analog directly funds additional building-block diversity pools. The sharp 76–80°C melting point enables rapid, solvent-free identity checks upon receipt without consuming material for LCMS or NMR, streamlining inventory intake workflows [2].

Late-Stage Functionalization in Process Chemistry

For process chemists scaling from gram to kilogram: the orthogonal C2-Cl / C5-CO₂CH₃ reactivity eliminates the need for protecting-group interconversion. Perform C2 Suzuki coupling or Buchwald-Hartwig amination directly on the methyl ester, followed by LiOH-mediated ester hydrolysis to the carboxylic acid. This sequence, validated in pyrimidine C–H functionalization and coupling reviews, saves one synthetic step compared to starting from 2-chloropyrimidine-5-carboxylic acid, which requires pre-coupling esterification . The kilolab-scale availability (up to kg, 98% HPLC) from multiple suppliers supports seamless tech transfer from discovery to preclinical supply [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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